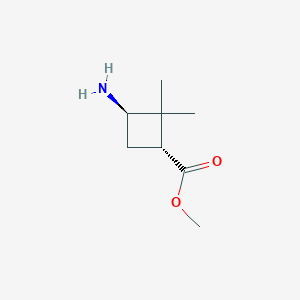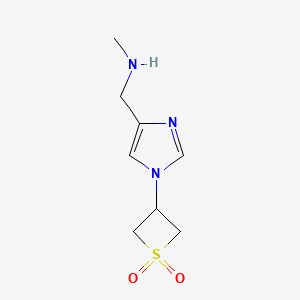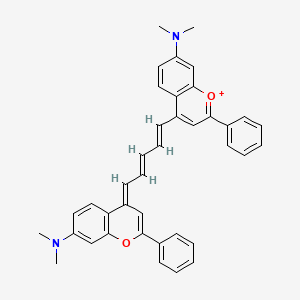
1-Ethylpiperidine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethylpiperidine-2-carbaldehyde is an organic compound with the molecular formula C8H15NO It belongs to the class of piperidine derivatives, which are characterized by a six-membered ring containing five methylene bridges and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethylpiperidine-2-carbaldehyde can be synthesized through several methods. One common approach involves the alkylation of piperidine with ethyl bromide, followed by oxidation of the resulting 1-ethylpiperidine to form the aldehyde group. The reaction typically requires a strong base such as sodium hydride and an oxidizing agent like pyridinium chlorochromate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon may be used to facilitate the hydrogenation steps, while advanced purification techniques like distillation and crystallization are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethylpiperidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: 1-Ethylpiperidine-2-carboxylic acid.
Reduction: 1-Ethylpiperidine-2-methanol.
Substitution: Various N-substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
1-Ethylpiperidine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism by which 1-ethylpiperidine-2-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit enzyme function by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways involved would vary based on the specific biological context and target.
Comparación Con Compuestos Similares
- 1-Ethylpiperidine-3-carbaldehyde
- 1-Isopropylpiperidine-4-carbaldehyde
- 1-Ethyl-3-methylpiperidine-3-carboxylic acid
Uniqueness: 1-Ethylpiperidine-2-carbaldehyde is unique due to its specific structural configuration, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it valuable for specific applications in synthesis and drug development.
Propiedades
Fórmula molecular |
C8H15NO |
|---|---|
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
1-ethylpiperidine-2-carbaldehyde |
InChI |
InChI=1S/C8H15NO/c1-2-9-6-4-3-5-8(9)7-10/h7-8H,2-6H2,1H3 |
Clave InChI |
RSTNKUKGWFDGPO-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCCC1C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


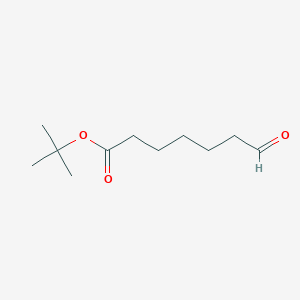
![(2,3-Dihydrofuro[3,2-b]pyridin-6-yl)methanol](/img/structure/B15220589.png)
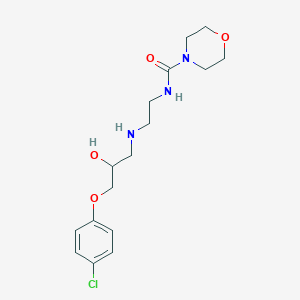
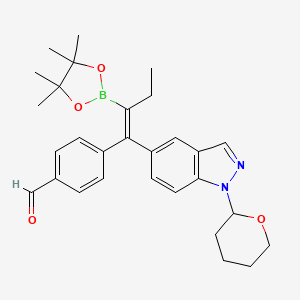



![4-(2-Chloroimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B15220640.png)

